molecular formula C8H21N3 B1582640 n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine CAS No. 40538-81-6

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

Cat. No.: B1582640
CAS No.: 40538-81-6
M. Wt: 159.27 g/mol
InChI Key: JPJMSWSYYHNPLD-UHFFFAOYSA-N
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Description

n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine is an organic compound that belongs to the class of amines. It is characterized by the presence of two dimethylamino groups attached to an ethylenediamine backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine typically involves the reaction of ethylenediamine with dimethylamine under controlled conditions. One common method is the reductive amination of ethylenediamine with formaldehyde and dimethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioconjugates and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound can also act as a chelating agent, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminoethanol: Similar in structure but contains a hydroxyl group instead of an additional dimethylamino group.

    N,N-Dimethylethylenediamine: Lacks the additional dimethylaminoethyl group.

    N,N-Dimethyl-1,3-propanediamine: Contains a different carbon chain length.

Uniqueness

n’-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine is unique due to its dual dimethylamino groups attached to an ethylenediamine backbone, providing it with distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring strong nucleophilicity and coordination ability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-10(2)7-5-9-6-8-11(3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMSWSYYHNPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068236
Record name 1,2-Ethanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40538-81-6
Record name N2-[2-(Dimethylamino)ethyl]-N1,N1-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N'-(2-(dimethylamino)ethyl)-N,N-dimethyl-
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Record name 40538-81-6
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Record name 1,2-Ethanediamine, N2-[2-(dimethylamino)ethyl]-N1,N1-dimethyl-
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Record name 1,2-Ethanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-
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Record name N'-[2-(dimethylamino)ethyl]-N,N-dimethylethylenediamine
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Record name 1,1,7,7-TETRAMETHYLDIETHYLENETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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